Cas no 2148358-19-2 (cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid)
![cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2148358-19-2x500.png)
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3aH-Cyclopenta[b]furan-3a-carboxylic acid, hexahydro-, (3aR,6aS)-rel-
- cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid
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- MDL: MFCD30530216
- インチ: 1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8+/m0/s1
- InChIKey: XVWIHKFHKZHQTM-POYBYMJQSA-N
- ほほえんだ: O1CC[C@]2(C(O)=O)CCC[C@]12[H]
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342235-0.25g |
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95.0% | 0.25g |
$444.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ707-250MG |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 250MG |
¥ 3,115.00 | 2023-03-17 | |
Enamine | EN300-342235-2.5g |
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95.0% | 2.5g |
$1763.0 | 2025-03-18 | |
Enamine | EN300-342235-0.1g |
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95.0% | 0.1g |
$312.0 | 2025-03-18 | |
Enamine | EN300-342235-1g |
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 1g |
$900.0 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ707-100mg |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 100mg |
¥1947.0 | 2024-04-22 | |
1PlusChem | 1P0205D7-50mg |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 50mg |
$311.00 | 2023-12-19 | |
1PlusChem | 1P0205D7-100mg |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 100mg |
$448.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXJ707-250.0mg |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 250.0mg |
¥3114.0000 | 2024-08-03 | |
1PlusChem | 1P0205D7-2.5g |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
2148358-19-2 | 95% | 2.5g |
$2241.00 | 2023-12-19 |
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acidに関する追加情報
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid (CAS No. 2148358-19-2): A Comprehensive Overview
cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid, identified by the CAS number 2148358-19-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the class of heterocyclic compounds, specifically featuring a cyclopenta[b]furan core with a carboxylic acid functional group at the 3a position. The unique stereochemistry of this compound, particularly the cis configuration around the cyclohexane ring system, contributes to its distinct chemical properties and potential biological activities.
The synthesis and characterization of cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid have been subjects of extensive study due to its relevance in drug discovery and development. The compound's molecular framework suggests potential applications in the design of novel therapeutic agents targeting various biological pathways. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into preclinical and clinical studies.
In the realm of medicinal chemistry, the carboxylic acid moiety in cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid serves as a versatile pharmacophore. This functional group allows for further derivatization through esterification or amidation reactions, expanding the chemical space for drug design. Moreover, the cyclopenta[b]furan scaffold is known to exhibit favorable pharmacokinetic properties due to its rigid structure and ability to interact with biological targets in a specific manner.
Recent research has highlighted the potential of cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid as a lead compound for addressing neurological disorders. Studies suggest that derivatives of this molecule may modulate neurotransmitter systems by interacting with specific receptors or enzymes involved in neurodegenerative processes. The stereochemical purity of this compound is crucial for achieving optimal biological activity and minimizing off-target effects.
The role of computational chemistry in the study of cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid has been increasingly recognized. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets. These simulations have provided valuable insights into the structural requirements for high-affinity binding and have guided the design of more potent derivatives.
Furthermore,the pharmacological evaluation of cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammation and pain pathways. These findings have prompted further investigation into its potential as a therapeutic agent for conditions such as chronic pain syndromes and inflammatory diseases.
The synthetic pathways for producing cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid have been refined over recent years to enhance yield and purity. Catalytic hydrogenation and asymmetric synthesis techniques have played key roles in achieving the desired stereochemical configuration. These advancements have not only improved the accessibility of this compound but also laid the foundation for large-scale production necessary for industrial applications.
The regulatory landscape for compounds like cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid is continually evolving to ensure safety and efficacy in pharmaceutical use. Compliance with Good Manufacturing Practices (GMP) and rigorous quality control measures are essential to meet regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation while adhering to these stringent guidelines.
The future prospects for cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid in drug development appear promising. Ongoing research aims to explore its potential in treating a broader range of diseases by identifying new therapeutic targets and developing novel derivatives. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is expected to accelerate the discovery process by predicting molecular properties and optimizing lead structures.
In conclusion,cis-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid (CAS No. 2148358-19-2) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas。 Its unique structural features、synthetic accessibility、and promising pharmacological properties make it a valuable asset in drug discovery efforts。 As research continues to uncover new insights into its mechanisms of action。this compound is poised to play an increasingly important role in developing next-generation therapeutic agents。
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